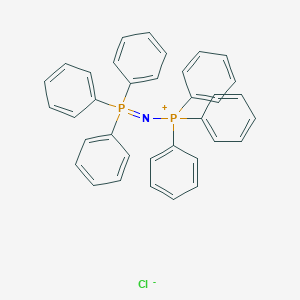

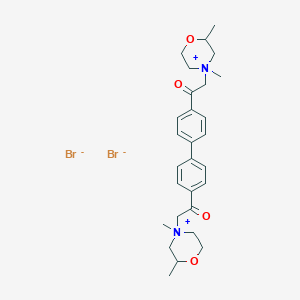

4,4'-Bis((2-methyl-2,3,5,6-tetrahydro-1,4-oxazin-4-yl)acetyl)biphenyl dimethiobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’agent bronchospasmolytique 1 est un composé synthétique utilisé principalement comme bronchodilatateur. Il est conçu pour soulager le bronchospasme, une affection caractérisée par le rétrécissement des voies respiratoires dans les poumons en raison du resserrement des muscles environnants. Ce composé est particulièrement utile dans le traitement des affections respiratoires telles que l’asthme et la bronchopneumopathie chronique obstructive (BPCO).

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’agent bronchospasmolytique 1 peut être synthétisé par une série de réactions chimiques impliquant la combinaison de composés organiques spécifiques. La synthèse implique généralement la réaction d’un dérivé de la phényléthanolamine avec divers réactifs dans des conditions contrôlées. Par exemple, une méthode implique la réaction du 1-(3’,5’-dihydroxyphényl)-2-(tert-butylamino)éthanol avec des radicaux acyles d’acides gras à 2-5 atomes de carbone pour former le composé souhaité .

Méthodes de production industrielle

Dans les milieux industriels, la production de l’agent bronchospasmolytique 1 implique une synthèse chimique à grande échelle utilisant des réacteurs automatisés. Le processus comprend le contrôle précis de la température, de la pression et du temps de réaction afin de garantir un rendement et une pureté élevés. Le composé est ensuite purifié par des techniques telles que la cristallisation et la chromatographie pour éliminer toute impureté .

Analyse Des Réactions Chimiques

Types de réactions

L’agent bronchospasmolytique 1 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule.

Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l’agent bronchospasmolytique 1 comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l’hydrure de lithium et d’aluminium, ainsi que divers acides et bases pour les réactions de substitution. Les réactions sont généralement réalisées dans des conditions contrôlées, notamment des températures et des niveaux de pH spécifiques .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire des composés ayant des groupes fonctionnels différents .

Applications de la recherche scientifique

L’agent bronchospasmolytique 1 a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans l’étude des bronchodilatateurs et de leurs propriétés chimiques.

Biologie : Le composé est utilisé dans la recherche pour comprendre les mécanismes du bronchospasme et les effets des bronchodilatateurs sur les tissus respiratoires.

Médecine : L’agent bronchospasmolytique 1 est étudié pour ses effets thérapeutiques potentiels dans le traitement des affections respiratoires telles que l’asthme et la BPCO.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et formulations bronchodilatateurs.

Applications De Recherche Scientifique

Bronchospasmolytic agent 1 has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of bronchodilators and their chemical properties.

Biology: The compound is used in research to understand the mechanisms of bronchospasm and the effects of bronchodilators on respiratory tissues.

Medicine: Bronchospasmolytic agent 1 is studied for its potential therapeutic effects in treating respiratory conditions such as asthma and COPD.

Industry: The compound is used in the development of new bronchodilator drugs and formulations.

Mécanisme D'action

L’agent bronchospasmolytique 1 exerce ses effets en ciblant des récepteurs spécifiques dans le système respiratoire. Il agit principalement sur les récepteurs bêta-2 adrénergiques, ce qui entraîne la relaxation des muscles lisses bronchiques. Cette relaxation contribue à ouvrir les voies respiratoires, ce qui permet aux patients de respirer plus facilement. Le composé réduit également l’inflammation et la production de mucus dans les voies respiratoires, améliorant encore la fonction respiratoire .

Comparaison Avec Des Composés Similaires

Composés similaires

Orciprenaline : Un bronchodilatateur ayant un mécanisme d’action similaire.

Isoprenaline : Un autre bronchodilatateur utilisé pour traiter l’asthme et la BPCO.

Théophylline : Un dérivé de la méthylxanthine ayant des propriétés bronchodilatatrices et anti-inflammatoires

Unicité

L’agent bronchospasmolytique 1 est unique en raison de sa structure chimique spécifique, qui offre un équilibre entre l’efficacité et la réduction des effets secondaires. Sa capacité à cibler les récepteurs bêta-2 adrénergiques avec une grande spécificité en fait un composé précieux dans le traitement des affections respiratoires .

Propriétés

Numéro CAS |

123489-68-9 |

|---|---|

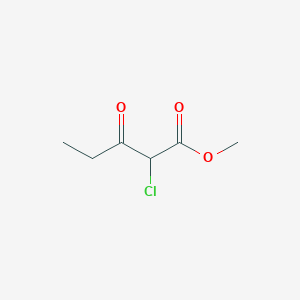

Formule moléculaire |

C28H38Br2N2O4 |

Poids moléculaire |

626.4 g/mol |

Nom IUPAC |

2-(2,4-dimethylmorpholin-4-ium-4-yl)-1-[4-[4-[2-(2,4-dimethylmorpholin-4-ium-4-yl)acetyl]phenyl]phenyl]ethanone;dibromide |

InChI |

InChI=1S/C28H38N2O4.2BrH/c1-21-17-29(3,13-15-33-21)19-27(31)25-9-5-23(6-10-25)24-7-11-26(12-8-24)28(32)20-30(4)14-16-34-22(2)18-30;;/h5-12,21-22H,13-20H2,1-4H3;2*1H/q+2;;/p-2 |

Clé InChI |

OEKRSOOXEYGGCG-UHFFFAOYSA-L |

SMILES |

CC1C[N+](CCO1)(C)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCOC(C4)C)C.[Br-].[Br-] |

SMILES canonique |

CC1C[N+](CCO1)(C)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCOC(C4)C)C.[Br-].[Br-] |

Synonymes |

4,4'-Bis((2-methyl-2,3,5,6-tetrahydro-1,4-oxazin-4-yl)acetyl)biphenyl dimethiobromide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B55797.png)

![7-[(2S,4S)-4-amino-2-methylpyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B55802.png)

![2-(2-Chloro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B55805.png)

![Oxazolo[5,4-b]pyridin-2-amine](/img/structure/B55825.png)